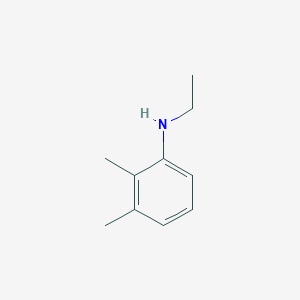

N-Ethyl-2,3-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILPUHXLVPEPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961442 | |

| Record name | N-Ethyl-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41115-23-5 | |

| Record name | N-Ethyl-2,3-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41115-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2,3-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041115235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2,3-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of N-Ethyl-2,3-dimethylaniline from 2,3-dimethylaniline

An In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-dimethylaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound from its primary precursor, 2,3-dimethylaniline. Designed for researchers, chemists, and professionals in drug development, this document delves into the prevalent synthetic strategies, with a primary focus on Reductive Amination. We explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss alternative green methodologies. The guide is grounded in established chemical principles, ensuring scientific integrity and practical applicability. All procedures and claims are substantiated with citations to authoritative literature.

Introduction and Strategic Overview

This compound is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The core transformation—the ethylation of the primary amine, 2,3-dimethylaniline—can be accomplished through several strategic approaches. The choice of method is dictated by factors such as desired selectivity, yield, scalability, cost, and adherence to green chemistry principles.

The primary synthetic routes include:

-

Reductive Amination: This is arguably the most efficient and selective method for mono-alkylation. It involves the reaction of 2,3-dimethylaniline with acetaldehyde to form an intermediate imine (or the corresponding enamine/iminium ion), which is then reduced in situ to the target secondary amine. This method offers high yields and excellent control over the degree of alkylation.[1]

-

Direct Alkylation with Ethyl Halides: A classical approach involving the reaction of the aniline with an ethyl halide (e.g., ethyl bromide). While straightforward, this method is notoriously difficult to control. The product, this compound, is itself a nucleophile and can compete with the starting material, leading to over-alkylation and the formation of the tertiary amine and even a quaternary ammonium salt.[2][3][4]

-

Catalytic N-Alkylation with Ethanol (Borrowing Hydrogen): A modern, atom-economical, and environmentally benign approach. This "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy uses a transition-metal catalyst to temporarily oxidize ethanol to acetaldehyde, which then undergoes reductive amination with the aniline. The catalyst, having "borrowed" the hydrogen, then reduces the intermediate imine, regenerating itself and producing only water as a byproduct.[5][6][7]

For its superior selectivity and reliability in laboratory and process settings, this guide will focus principally on the Reductive Amination pathway.

Core Methodology: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability. The process is a one-pot reaction that seamlessly combines condensation and reduction.

Reaction Mechanism

The reaction proceeds through a two-step sequence:

-

Imine/Iminium Ion Formation: The nucleophilic nitrogen of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form a Schiff base, specifically an imine. In the presence of an acid catalyst, this intermediate exists in equilibrium with its protonated form, the highly reactive iminium ion.

-

Hydride Reduction: A reducing agent, typically a borohydride derivative, delivers a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion, reducing it to the final N-ethylated amine product.

A critical aspect of this reaction's success is the choice of reducing agent. Reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) are particularly effective because they are mild enough not to reduce the starting aldehyde but are highly selective for the reduction of the intermediate iminium ion.[8] This selectivity prevents the wasteful consumption of the reducing agent and the formation of ethanol as a byproduct.

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-Ethyl-2,3-dimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of N-Ethyl-2,3-dimethylaniline

This compound, a substituted aromatic amine, is a crucial building block in various fields of chemical synthesis. Its structural complexity makes it a valuable intermediate in the production of dyes, agrochemicals, and particularly, in the development of active pharmaceutical ingredients (APIs). The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its handling, reaction conditions, purification, and formulation. An in-depth understanding of its solubility profile is therefore not just academic, but a practical necessity for process optimization, ensuring reaction efficiency, and enabling viable formulation strategies. This guide provides a technical overview of the solubility characteristics of this compound, the theoretical principles governing its behavior, and a practical framework for its experimental determination.

Physicochemical Properties and Solubility Prediction

To understand the solubility of this compound, one must first examine its molecular structure.

-

Structure: The molecule consists of a benzene ring substituted with an ethylamino group (-NH-CH₂CH₃) and two methyl groups (-CH₃) at positions 2 and 3.

-

Polarity: The presence of the nitrogen atom in the ethylamino group introduces a degree of polarity due to the lone pair of electrons and the electronegativity difference between nitrogen and carbon/hydrogen. However, the bulky, nonpolar aromatic ring and the alkyl (ethyl and methyl) groups dominate the structure, rendering the overall molecule predominantly nonpolar or weakly polar.

-

Hydrogen Bonding: The secondary amine group (-NH-) has the potential to act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. This capability is a key factor in its interaction with protic solvents.

Based on these features, the general principle of "like dissolves like" predicts that this compound will exhibit higher solubility in nonpolar or weakly polar organic solvents and limited solubility in highly polar solvents, especially water. Safety Data Sheets confirm that the compound is insoluble or very slightly soluble in water[1][2][3]. The analogous compound 2,3-dimethylaniline is noted for its solubility in organic solvents[4][5]. Similarly, related compounds like N,N-dimethylaniline are miscible with most organic solvents such as ethanol, ether, and chloroform, which is attributed to the hydrophobic nature of the aromatic ring[6][7][8].

Solubility Profile Across Solvent Classes

While precise quantitative data for this compound is not widely published in public literature, a qualitative and predictive solubility profile can be constructed based on its structure and data from similar aromatic amines.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Nonpolar | Toluene, Hexane, Benzene | High | The nonpolar aromatic ring and alkyl groups of the solute interact favorably with the nonpolar solvent molecules primarily through van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High to Moderate | The solvent's dipole moment can interact with the polar amine group of the solute. The overall nonpolar character of the solute still allows for good miscibility. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can engage in hydrogen bonding with the solute's amine group (acting as both donor and acceptor), enhancing solubility. The alkyl chains of the alcohols also interact well with the nonpolar parts of the solute. N-ethyl-m-toluidine is soluble in ethanol and ethyl ether[9]. |

| Highly Polar | Water | Very Low / Insoluble | The large, nonpolar hydrocarbon portion of the molecule cannot effectively disrupt the strong hydrogen-bonding network of water, making it energetically unfavorable to dissolve[1][3]. |

Experimental Determination of Thermodynamic Solubility

When precise solubility data is required for applications such as process development or pre-formulation studies, it must be determined experimentally. The saturation shake-flask method is the gold-standard and most reliable technique for measuring equilibrium (thermodynamic) solubility[10][11].

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the critical steps in the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure that a saturated solution is formed, with solid material remaining visible[10][12].

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm)[12]. Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure the solution is fully saturated[13].

-

Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Phase Separation: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are included in the analysis, the aliquot must be filtered. A syringe filter (e.g., 0.45 µm PTFE for organic solvents) is ideal for this step.

-

Quantification: Analyze the concentration of this compound in the clear, filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with standards of known concentrations to ensure accurate quantification.

-

Calculation: The determined concentration from the analysis represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Key Experimental Considerations:

-

Temperature Control: Solubility is highly dependent on temperature. Even small fluctuations can significantly alter results, so precise temperature control is critical[12].

-

Purity: The purity of both the solute (this compound) and the solvent must be high, as impurities can affect solubility[13].

-

Equilibration Time: The time required to reach equilibrium can vary. It may be necessary to test different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is stable and equilibrium has been reached.

Conclusion

This compound is a predominantly nonpolar molecule with some capacity for hydrogen bonding. This structural profile leads to high solubility in nonpolar and moderately polar aprotic and protic organic solvents, while exhibiting very poor solubility in water. For drug development and chemical synthesis, where precise data is paramount, the gold-standard shake-flask method provides a reliable means of quantifying its thermodynamic solubility. Understanding and experimentally verifying this key parameter is an essential step in harnessing the full potential of this versatile chemical intermediate.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]

-

Jouyban, A. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. BioImpacts, 2(1), 5–11. [Link]

-

de Campos, D. P., de Souza, J., & dos Santos, R. A. S. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56. [Link]

-

Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Persson, L. C., & Lindfors, L. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E22. [Link]

-

PubChem. (n.d.). N-ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. N-Ethyl-o-toluidine CAS#: 94-68-8 [m.chemicalbook.com]

- 3. aarti-industries.com [aarti-industries.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemimpex.com [chemimpex.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. guidechem.com [guidechem.com]

- 8. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. scielo.br [scielo.br]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Spectroscopic Data of N-Ethyl-2,3-dimethylaniline

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-Ethyl-2,3-dimethylaniline. As a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its spectral properties is paramount for researchers, scientists, and professionals in drug development for unambiguous identification and quality control. This document synthesizes theoretical principles with empirical data from analogous compounds to present a detailed spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring that gives rise to characteristic signals in various spectroscopic techniques. The presence of an ethyl group and two methyl groups on the aromatic ring introduces specific features in the NMR spectra, while the secondary amine functionality and the aromatic C-H and C=C bonds are readily identifiable in the IR spectrum. Mass spectrometry provides insights into the molecule's fragmentation pattern, confirming its molecular weight and structural components.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for this compound, the following predictions are based on established chemical shift theory and comparative analysis with structurally similar compounds, including N-ethylaniline, 2,3-dimethylaniline, and N,N-dimethylaniline.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the N-H proton, the ethyl group protons, and the two methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.6 - 7.2 | Multiplet | 3H |

| N-H | ~3.5 | Broad Singlet | 1H |

| -CH₂- (Ethyl) | ~3.1 | Quartet | 2H |

| -CH₃ (Ethyl) | ~1.2 | Triplet | 3H |

| Ar-CH₃ (ortho) | ~2.3 | Singlet | 3H |

| Ar-CH₃ (meta) | ~2.1 | Singlet | 3H |

-

Aromatic Protons (6.6 - 7.2 ppm): The three protons on the substituted benzene ring will appear as a complex multiplet in the aromatic region. The electron-donating nature of the amino and methyl groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm).

-

N-H Proton (~3.5 ppm): The proton attached to the nitrogen will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

-

Ethyl Group Protons: The methylene protons (-CH₂-) adjacent to the nitrogen are expected to be a quartet around 3.1 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet around 1.2 ppm.

-

Aromatic Methyl Protons: The two methyl groups attached to the aromatic ring will appear as distinct singlets. The ortho-methyl group (~2.3 ppm) is expected to be slightly downfield compared to the meta-methyl group (~2.1 ppm) due to its proximity to the amino group.

Comparative Data from Analogous Compounds:

-

N-Ethylaniline: ¹H NMR data shows aromatic protons in the range of 6.5-7.2 ppm, an N-H proton around 3.6 ppm, a quartet for the -CH₂- group at approximately 3.1 ppm, and a triplet for the -CH₃ group at about 1.2 ppm.[1]

-

2,3-Dimethylaniline: The aromatic protons appear between 6.5 and 6.9 ppm, the NH₂ protons as a broad signal around 3.6 ppm, and the two methyl groups as singlets around 2.2 and 2.0 ppm.[2]

-

N,N-Dimethylaniline: Aromatic protons are observed between 6.6 and 7.2 ppm, and the N-methyl protons appear as a singlet around 2.9 ppm.[3][4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | ~147 |

| Aromatic C-CH₃ (ortho) | ~137 |

| Aromatic C-CH₃ (meta) | ~130 |

| Aromatic C-H | 110 - 128 |

| -CH₂- (Ethyl) | ~45 |

| Ar-CH₃ (ortho) | ~20 |

| Ar-CH₃ (meta) | ~14 |

| -CH₃ (Ethyl) | ~15 |

-

Aromatic Carbons: The carbon attached to the nitrogen (C-N) will be the most downfield among the aromatic carbons due to the deshielding effect of the nitrogen atom. The carbons bearing the methyl groups will also be downfield. The remaining aromatic carbons will appear in the typical range for substituted benzenes.

-

Aliphatic Carbons: The methylene carbon of the ethyl group will be around 45 ppm, while the methyl carbon of the ethyl group and the two aromatic methyl carbons will appear at higher fields.

Comparative Data from Analogous Compounds:

-

N-Ethylaniline: The aromatic C-N is observed around 148 ppm, with other aromatic carbons between 113 and 129 ppm. The ethyl group carbons appear at approximately 38 ppm (-CH₂-) and 15 ppm (-CH₃).[6][7]

-

2,3-Dimethylaniline: The C-N carbon is at about 144 ppm, the methyl-substituted carbons are around 137 and 123 ppm, and the aromatic methyl carbons are at approximately 20 and 13 ppm.[8]

-

N,N-Dimethylaniline: The aromatic C-N is at roughly 151 ppm, and the N-methyl carbons are at about 41 ppm.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-N bond, aromatic C-H and C=C bonds, and aliphatic C-H bonds.[11][12][13][14]

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| C=C Aromatic Stretch | 1500 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1350 | Strong |

| Aromatic C-H Bend | 700 - 900 | Strong |

-

N-H Stretch: A characteristic medium-intensity peak is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as medium-intensity bands above 3000 cm⁻¹, while the stronger aliphatic C-H stretching bands from the ethyl and methyl groups will be observed below 3000 cm⁻¹.

-

C=C Aromatic Stretch: One or more medium to strong bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-N Stretch: A strong absorption band for the aromatic C-N stretching is expected in the 1250-1350 cm⁻¹ region.

-

Aromatic C-H Bending: Strong bands in the fingerprint region (700-900 cm⁻¹) will be indicative of the substitution pattern on the benzene ring.

Comparative Data from Analogous Compounds:

-

N-Ethylaniline: Shows a characteristic N-H stretch around 3400 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and strong aromatic ring and C-N absorptions in the fingerprint region.

-

2,3-Dimethylaniline: Exhibits two N-H stretching bands (asymmetric and symmetric) characteristic of a primary amine around 3450 and 3370 cm⁻¹, along with other typical aromatic and aliphatic absorptions.

-

N,N-Dimethylaniline: Lacks an N-H stretching band but shows characteristic aromatic and aliphatic C-H and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Predicted Fragmentation Pattern for this compound:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 149, corresponding to its molecular weight. The fragmentation pattern will be dominated by cleavages adjacent to the nitrogen atom and the aromatic ring.

Caption: Predicted major fragmentation pathways for this compound.

-

Molecular Ion (m/z 149): The peak corresponding to the intact molecule.

-

Loss of a Methyl Radical (m/z 134): A prominent peak resulting from the cleavage of the terminal methyl group from the ethyl substituent (α-cleavage), forming a stable benzylic iminium cation. This is a very common fragmentation pathway for N-alkylanilines.

-

Loss of Ethene (m/z 121): McLafferty rearrangement can lead to the loss of an ethene molecule, resulting in a radical cation with m/z 121.

-

Further Fragmentation (m/z 120): The fragment at m/z 134 can lose a hydrogen radical to form a cation at m/z 120.

Comparative Data from Analogous Compounds:

-

N-Ethylaniline: The mass spectrum shows a molecular ion at m/z 121 and a base peak at m/z 106, corresponding to the loss of a methyl radical.[15][16][17]

-

2,3-Dimethylaniline: The molecular ion peak is at m/z 121, with significant fragmentation leading to the loss of a methyl group (m/z 106).

-

N,N-Dimethylaniline: The molecular ion is at m/z 121, and the base peak is at m/z 120 due to the loss of a hydrogen radical from one of the methyl groups.[18][19][20]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically several hundred to thousands) for good signal-to-noise.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl salt plates to form a thin film.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid transmission cell.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty salt plates or the solvent-filled cell.

-

Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Detector: Electron multiplier.

-

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic profile of this compound based on the established principles of NMR, IR, and MS, and by drawing strong parallels with closely related chemical structures. The presented data and interpretations offer a robust framework for the identification, characterization, and quality assessment of this important chemical compound in research and industrial settings. The experimental protocols outlined provide a starting point for obtaining high-quality spectral data.

References

-

[Influence of solvents on IR spectrum of aromatic amines]. PubMed. [Link][21]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link][12]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link][13]

-

Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). ResearchGate. [Link][5]

-

13 C NMR spectra of n-ethylanilinium TFA. ResearchGate. [Link]

-

N-Ethylaniline. SpectraBase. [Link]

-

n,n-Dimethylaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link][10]

-

N-Ethylaniline - Optional[MS (GC)] - Spectrum. SpectraBase. [Link][17]

-

n,n-Dimethylaniline - Optional[MS (GC)] - Spectrum. SpectraBase. [Link][20]

Sources

- 1. N-Ethylaniline(103-69-5) 1H NMR spectrum [chemicalbook.com]

- 2. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum [chemicalbook.com]

- 3. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]

- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Ethylaniline(103-69-5) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-Dimethylaniline(121-69-7) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. wikieducator.org [wikieducator.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. N-Ethylaniline(103-69-5) MS [m.chemicalbook.com]

- 16. mzCloud – N Ethylaniline [mzcloud.org]

- 17. spectrabase.com [spectrabase.com]

- 18. N,N-Dimethylaniline(121-69-7) MS [m.chemicalbook.com]

- 19. mzCloud – N N Dimethylaniline [mzcloud.org]

- 20. spectrabase.com [spectrabase.com]

- 21. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Ethyl-2,3-dimethylaniline: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2,3-dimethylaniline, a substituted aromatic amine, is a highly versatile and reactive intermediate with significant, though specialized, applications in organic synthesis. Its unique substitution pattern—featuring both N-alkylation and specific methyl group placement on the aromatic ring—governs its nucleophilicity and steric profile, making it a valuable precursor in the synthesis of complex molecules. This guide provides a comprehensive overview of its primary applications, focusing on its role as a key coupling component in the synthesis of azo dyes. Furthermore, it explores its potential as a structural motif in the development of novel pharmaceutical and agrochemical agents. Detailed, field-proven protocols for its synthesis and a representative application are provided to enable its practical use in a research and development setting.

Introduction: Chemical Profile and Strategic Importance

This compound (CAS No. 94-68-8) is a tertiary amine characterized by an ethyl group on the nitrogen atom and two methyl groups at the ortho and meta positions of the aniline ring. This specific arrangement of substituents dictates its chemical behavior, particularly the reactivity of the aromatic ring in electrophilic substitution reactions.

The electron-donating nature of the N-ethylamino group strongly activates the benzene ring, directing electrophiles primarily to the para position. However, the presence of the C2-methyl group provides steric hindrance that can influence reaction kinetics and, in some cases, regioselectivity. These features make this compound a strategic choice for synthetic chemists aiming to construct precisely substituted aromatic systems.

| Property | Value |

| Chemical Formula | C₁₀H₁₅N |

| Molar Mass | 149.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 225-227 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

| Key Functional Groups | Tertiary Amine, Substituted Phenyl Ring |

Core Application: Synthesis of Azo Dyes

The most prominent application of this compound is as a coupling component in the synthesis of azo dyes. Azo dyes, characterized by the R−N=N−R' functional group, represent the largest class of commercial colorants used in textiles, printing, and coatings.

The synthesis is a two-step process:

-

Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.

-

Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with an electron-rich coupling component, such as this compound. The activated para-position of the aniline derivative acts as the nucleophile, attacking the terminal nitrogen of the diazonium salt to form the stable azo linkage.

The structural features of both the diazo component and the coupling component determine the final color, fastness, and solubility of the dye. The use of this compound and its analogues allows for the creation of a wide palette of colors, typically in the orange to red and violet spectrum.[1]

Caption: General workflow for azo dye synthesis.

Experimental Protocol: Synthesis of a Representative Disperse Dye

This protocol describes the synthesis of a monoazo disperse dye by coupling diazotized 2-cyano-4-nitroaniline with this compound. This procedure is adapted from established methodologies for similar dye syntheses.[2]

Part A: Diazotization of 2-Cyano-4-nitroaniline

Expert Insight: This step must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures. The strong acid protonates nitrous acid, initiating the formation of the nitrosating agent.

-

Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-cyano-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cooling: Cool the suspension to 0–5 °C using an ice-salt bath. Constant stirring is crucial to ensure efficient heat transfer and maintain a homogeneous temperature.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline suspension over 30 minutes. The rate of addition must be carefully controlled to keep the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear and is used immediately in the next step.

Part B: Azo Coupling Reaction

Expert Insight: The pH of the coupling reaction is critical. A weakly acidic medium (pH 4-6) is optimal for coupling with aromatic amines. This condition ensures that the concentration of the free amine (the active nucleophile) is sufficient for the reaction to proceed, while preventing the diazonium salt from converting into its inactive diazohydroxide form, which occurs at higher pH.

-

Preparation of Coupling Solution: In a separate 500 mL beaker, dissolve this compound (1.0 eq) in a suitable amount of glacial acetic acid and water.

-

Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

-

Coupling: Slowly add the cold diazonium salt solution from Part A to the cold this compound solution. An intensely colored precipitate should form immediately.

-

pH Adjustment: Maintain the temperature below 10 °C and stir for 1-2 hours. Gradually add a saturated aqueous solution of sodium acetate in portions to adjust the pH of the mixture to 4–5. This buffers the solution and drives the coupling reaction to completion.

-

Isolation: Continue stirring in the ice bath for another 2 hours. Collect the precipitated dye by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove residual acids and salts. The crude dye can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Drying: Dry the final product in a vacuum oven at 60–70 °C.

Caption: Experimental workflow for disperse dye synthesis.

Potential Applications in Pharmaceuticals and Agrochemicals

While its primary documented use is in dye chemistry, the this compound scaffold is structurally analogous to intermediates used in the synthesis of high-value molecules.

-

Pharmaceuticals: The closely related compound, 2,3-dimethylaniline, is a key precursor in the synthesis of Mefenamic Acid , a widely used non-steroidal anti-inflammatory drug (NSAID).[3] The synthesis involves an Ullmann condensation between 2,3-dimethylaniline and 2-chlorobenzoic acid. This suggests that this compound could be employed to create novel NSAID analogues or other pharmacologically active compounds where N-alkylation may modulate properties like solubility, metabolism, or target binding.

-

Agrochemicals: Substituted anilines are foundational building blocks in the agrochemical industry. For instance, N-(1'-methyl-2'-methoxyethyl)-N-chloroacetyl-2-ethyl-6-methylaniline is a known herbicide.[4] Furthermore, intermediates derived from 2,3-dimethylaniline are used to produce herbicides like topramezone.[5] The this compound core could be explored for the development of new herbicides, fungicides, or pesticides, where the specific substitution pattern could confer enhanced efficacy or a novel mode of action.

Synthesis of this compound

This compound can be efficiently synthesized via reductive amination of 2,3-dimethylaniline. This method is environmentally benign and offers high selectivity for the mono-ethylated product.

Reaction: 2,3-dimethylaniline is reacted with acetaldehyde in the presence of a reducing agent. A common and effective system involves using a palladium on carbon (Pd/C) catalyst with ammonium formate as an in situ source of hydrogen.[6]

Mechanism:

-

The amine nitrogen of 2,3-dimethylaniline attacks the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate.

-

The hemiaminal dehydrates to form a Schiff base (iminium ion).

-

The Pd/C catalyst facilitates the transfer of hydrogen from the ammonium formate to the iminium ion, reducing it to the final N-ethylated product.

Expert Insight: This method is preferable to direct alkylation with ethyl halides, which can be difficult to control and often leads to over-alkylation, forming the quaternary ammonium salt. The reductive amination pathway provides excellent yields of the desired secondary amine under mild, room-temperature conditions.[6]

Conclusion

This compound is a valuable intermediate whose full potential extends beyond its established role in the dye industry. Its utility as a versatile coupling component is well-defined, enabling the synthesis of a range of azo dyes. The protocols and mechanistic insights provided in this guide serve as a practical resource for leveraging this application. Moreover, its structural similarity to key intermediates in the pharmaceutical and agrochemical sectors highlights it as a promising candidate for future research and development in the creation of novel, high-value chemical entities.

References

- The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis. (URL: Available upon request)

- US Patent 3,793,305A - One-step process of preparing azo dyes by simultaneous diazotiz

-

Disperse Red 153 - World dye variety. (URL: [Link])

-

European Patent EP 3190158 A1 - AZO DYE COMPOSITION AND METHOD FOR PRODUCING SAME. (URL: [Link])

- US Patent 6,562,115B2 - Azo dyes and their prepar

-

Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12):1320-1324. (URL: [Link])

- CN Patent 101333343B - A kind of red disperse dye composition of comprehensive high fastness series. (URL: )

- CN Patent 103113759A - Red disperse dye composition, and preparation method and applic

- US Patent 5,002,606A - Optically active N-(1'-methyl-2'-methoxyethyl)-N-chloroacetyl-2-ethyl-6-methylaniline as herbicide. (URL: )

- CN Patent 112321466A - Synthetic method of topramezone key intermedi

-

Fastest non-ionic azo dyes and transfer of their thermal isomerisation kinetics into liquid-crystalline materials - The Royal Society of Chemistry. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]

- 4. US5002606A - Optically active N-(1'-methyl-2'-methoxyethyl)-N-chloroacetyl-2-ethyl-6-methylaniline as herbicide - Google Patents [patents.google.com]

- 5. CN112321466A - Synthetic method of topramezone key intermediate - Google Patents [patents.google.com]

- 6. US6562115B2 - Azo dyes and their preparation and use - Google Patents [patents.google.com]

N-Ethyl-2,3-dimethylaniline: A Technical Guide to Its Synthesis, Properties, and Potential as a Pharmaceutical Precursor

Abstract

This technical guide provides an in-depth analysis of N-Ethyl-2,3-dimethylaniline, a substituted aniline with significant potential as a versatile precursor in pharmaceutical research and development. While its structural analog, 2,3-dimethylaniline, is a well-established intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic Acid, this compound remains a largely untapped resource for medicinal chemists. This whitepaper details the efficient synthesis of the title compound, outlines its core physicochemical properties and reactivity, and constructs a scientifically-grounded rationale for its application in developing new chemical entities. By leveraging established C-N cross-coupling methodologies and exploring the potential pharmacokinetic advantages conferred by the N-ethyl moiety, we present a forward-looking perspective on its role in modern drug discovery.

Introduction: The Aniline Scaffold in Medicinal Chemistry

The aniline framework is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. Its utility stems from its capacity to serve as a handle for introducing nitrogen into aromatic systems, a critical element for biological activity and favorable drug-like properties. A prime example of a substituted aniline precursor is 2,3-dimethylaniline, which is indispensable for the industrial synthesis of Mefenamic Acid, a widely used NSAID that functions by inhibiting cyclooxygenase (COX) enzymes.[1][2] The synthesis of Mefenamic Acid is a classic illustration of C-N bond formation, typically achieved through an Ullmann condensation reaction between 2,3-dimethylaniline and an ortho-halobenzoic acid.[1]

This guide focuses on This compound , a tertiary amine derivative. The introduction of an N-alkyl group, in this case, ethyl, fundamentally alters the precursor's steric and electronic profile. This modification presents both challenges and opportunities in synthesis and offers a strategic tool for modulating the properties of a final active pharmaceutical ingredient (API). N-alkylation is a common strategy in drug design to enhance metabolic stability, tune lipophilicity, and alter receptor-binding interactions.[3][4] This document serves to bridge the information gap by providing a comprehensive overview of this compound, moving from its synthesis to its potential as a next-generation building block in pharmaceutical programs.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding its physical properties is essential for its practical application in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [5] |

| Molecular Weight | 149.23 g/mol | [5] |

| CAS Number | 769-23-3 (for 2,6-isomer); Note: Data for 2,3-isomer is sparse, properties are inferred from analogs | [6] |

| Appearance | Expected to be a liquid at room temperature | Inferred |

| Boiling Point | Not widely reported; estimated to be >200°C | Inferred |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, DMF) | Inferred |

Causality of Reactivity:

-

Tertiary Amine Nucleophilicity: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic. The presence of three alkyl substituents (one ethyl, two methyl groups on the ring indirectly) enhances the electron density on the nitrogen through inductive effects, making it a stronger base and nucleophile than its primary amine counterpart, 2,3-dimethylaniline.

-

Steric Hindrance: The combination of the N-ethyl group and the ortho-methyl group creates significant steric bulk around the nitrogen atom. This hindrance can decrease the rate of reaction in Sₙ2-type alkylations and may necessitate more advanced catalytic systems, such as those used in Buchwald-Hartwig aminations, which are designed to accommodate sterically demanding substrates.[7][8]

-

Aromatic Ring Reactivity: The N-ethylamino group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution. However, the positions are sterically encumbered, making substitution reactions on the ring less straightforward than on simpler anilines.

Synthesis of the Precursor: this compound

An efficient and highly selective method for preparing this compound is through the reductive amination of 2,3-dimethylaniline with acetaldehyde. This method avoids the over-alkylation often associated with using alkyl halides and proceeds under mild conditions.[9]

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 2,3-dimethylaniline and acetaldehyde.

Materials:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dimethylaniline | 87-59-2 | 121.18 | 10.0 g | 82.5 mmol |

| Acetaldehyde | 75-07-0 | 44.05 | 4.4 g (5.6 mL) | 99.0 mmol |

| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 21.0 g | 99.0 mmol |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 250 mL | - |

| Saturated NaHCO₃ (aq) | - | - | 100 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylaniline (10.0 g, 82.5 mmol) and dichloromethane (250 mL). Stir until the aniline is fully dissolved.

-

Imine Formation: Add acetaldehyde (4.4 g, 99.0 mmol, 1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes. The reaction progress can be monitored by TLC or GC-MS for the formation of the intermediate imine.

-

Reduction: In a single portion, carefully add sodium triacetoxyborohydride (21.0 g, 99.0 mmol, 1.2 eq) to the flask. The addition may cause slight effervescence.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Pharmaceutical Applications via C-N Cross-Coupling

While direct applications of this compound in marketed drugs are not documented, its potential can be logically extrapolated from the well-established chemistry of its primary amine analog. The key transformations are modern C-N cross-coupling reactions.

The Precedent: Mefenamic Acid Synthesis

The synthesis of Mefenamic Acid is a robust example of the Ullmann condensation, a copper-catalyzed C-N coupling reaction.[10] This reaction forms the crucial bond between the aniline nitrogen and the aromatic ring of a benzoic acid derivative.[1][2][11]

Caption: Reaction scheme for the synthesis of Mefenamic Acid.

Hypothetical Synthesis of N-Ethyl Analogs: A Buchwald-Hartwig Approach

For a sterically hindered secondary aniline like this compound, the milder and more versatile Palladium-catalyzed Buchwald-Hartwig amination is often the superior choice.[8][12] It operates at lower temperatures and tolerates a wider range of functional groups compared to the traditional Ullmann reaction.[8]

Proposed Reaction:

The coupling of this compound with an aryl halide (or triflate) can be used to generate novel scaffolds. For instance, reacting it with 2-chlorobenzoic acid would yield an N-ethyl analog of Mefenamic Acid.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple this compound with 2-chlorobenzoic acid methyl ester. (The ester is used to avoid side reactions with the carboxylic acid).

Materials:

| Reagent | Role |

| This compound | Nucleophile |

| Methyl 2-chlorobenzoate | Electrophile |

| Pd₂(dba)₃ | Palladium Pre-catalyst |

| XPhos | Ligand |

| NaOtBu | Base |

| Toluene | Solvent |

Procedure:

-

Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the flask, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq).

-

Solvent and Substrates: Add anhydrous toluene, followed by this compound (1.2 eq) and methyl 2-chlorobenzoate (1.0 eq).

-

Reaction: Heat the mixture to 80-110°C and stir until the reaction is complete as monitored by GC-MS or LC-MS.

-

Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash with brine, dry the organic layer, and concentrate. Purify the residue via column chromatography.

-

Hydrolysis (if desired): The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final N-ethyl acid analog.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. N-ethyl-2,6-dimethylaniline | CAS#:769-23-3 | Chemsrc [chemsrc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. jocpr.com [jocpr.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Reaction Mechanisms of N-Alkylation of Xylidines

Foreword for the Advanced Practitioner

The N-alkylation of xylidines, and by extension anilines, represents a foundational transformation in modern synthetic chemistry. These structural motifs are cornerstones in a vast array of functional molecules, most notably in pharmaceuticals such as the ubiquitous local anesthetic Lidocaine[1], agrochemicals, and advanced materials. However, the apparent simplicity of forming a C(sp³)–N bond belies a complex mechanistic landscape. The reactivity of the xylidine nitrogen is profoundly influenced by the substitution pattern on the aromatic ring—particularly the steric hindrance imposed by ortho-methyl groups—and the electronic nature of the substrate.

This guide moves beyond a mere catalog of procedures. It is designed for the practicing researcher and drug development professional, providing a deep dive into the causality behind experimental choices. We will dissect the core mechanisms—from classical nucleophilic substitutions to sophisticated catalytic cycles—elucidating how each strategy can be leveraged to overcome specific synthetic challenges like chemoselectivity, atom economy, and functional group tolerance. By understanding the "why," the scientist is empowered to not only select the optimal pathway but also to troubleshoot and innovate.

The Xylidine Nucleophile: A Profile of Reactivity and Steric Challenge

Xylidines, or dimethylanilines, exist as six isomers, with the 2,6-, 2,4-, and 3,4-isomers being most common in synthetic applications[1][2]. The nitrogen lone pair's participation in the aromatic π-system reduces its basicity and nucleophilicity compared to aliphatic amines. Furthermore, the presence of two methyl groups introduces significant steric and electronic effects.

In the case of 2,6-xylidine, the two ortho-methyl groups create a sterically hindered environment around the nitrogen atom[3]. This steric shield dramatically impedes the approach of electrophiles, slowing the kinetics of reactions like direct alkylation and acylation and often requiring more forcing conditions or specialized catalytic systems to achieve efficient conversion[3][4]. This inherent challenge has been a primary driver for the development of the advanced methodologies discussed herein.

Mechanistic Pathways for N-Alkylation

The N-alkylation of xylidines can be broadly categorized into four primary mechanistic classes. The choice of pathway is dictated by the nature of the alkylating agent, desired selectivity, and overall synthetic strategy.

Direct Nucleophilic Substitution (SN2) with Alkyl Halides

This classical approach remains a workhorse for its straightforwardness, involving the reaction of a xylidine with an alkyl halide (or sulfonate)[5].

Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the xylidine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step[6][7]. A base is typically required to neutralize the hydrogen halide byproduct, preventing the protonation and deactivation of the starting xylidine.

Causality in Practice:

-

Challenge of Over-Alkylation: The primary product, a secondary amine, is often more nucleophilic than the starting primary xylidine, leading to a second alkylation event that yields a tertiary amine or even a quaternary ammonium salt[8][9]. This is often controlled by using an excess of the xylidine.

-

Steric Limitation: As noted, the reaction is highly sensitive to steric hindrance. For 2,6-xylidine, reactions with secondary or bulky primary alkyl halides are often sluggish or fail completely, favoring elimination side reactions.

-

Industrial Relevance: Despite its limitations, this method is integral to major industrial processes, including the synthesis of Lidocaine, where 2,6-xylidine is first acylated with α-chloroacetyl chloride, followed by an SN2 reaction with diethylamine to install the tertiary amine moiety[10][11][12][13].

Diagram: SN2 N-Alkylation Mechanism

Caption: The concerted SN2 mechanism for direct N-alkylation of a xylidine.

Reductive Amination

Reductive amination is a highly versatile and widely used method that couples an amine with a carbonyl compound (aldehyde or ketone)[14][15]. It offers excellent control against over-alkylation, a common issue in direct alkylation.

Mechanism: The process occurs in two main stages:

-

Imine/Iminium Formation: The xylidine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a Schiff base (imine). Under the typically acidic or neutral conditions, this imine can be protonated to form a highly electrophilic iminium ion.

-

In Situ Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N bond of the imine/iminium ion to furnish the N-alkylated amine[16][17].

Causality in Practice:

-

Choice of Reducing Agent: This is the critical experimental parameter.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is mild enough that it will not readily reduce the starting aldehyde/ketone but is reactive enough to reduce the iminium ion as it forms[18]. This allows for a convenient one-pot procedure.

-

Sodium Cyanoborohydride (NaBH₃CN): Effective at slightly acidic pH, where imine formation is favored. However, it is highly toxic.

-

Catalytic Hydrogenation (H₂/Catalyst): A green and effective method, though it is not tolerant of reducible functional groups like alkenes, alkynes, or nitro groups[17].

-

Diagram: Reductive Amination Workflow

Caption: The two-stage process of reductive amination via an iminium ion intermediate.

Catalytic N-Alkylation via Borrowing Hydrogen

This modern, atom-economical strategy utilizes alcohols as alkylating agents, producing only water as a byproduct[19][20]. The transformation is enabled by transition-metal catalysts (e.g., based on Ru, Mn, Ni, Ir) that facilitate a "hydrogen autotransfer" process[21][22][23].

Mechanism: The catalytic cycle is a sophisticated cascade:

-

Oxidation (Hydrogen Borrowing): The metal catalyst oxidizes the alcohol substrate to the corresponding aldehyde, "borrowing" two hydrogen atoms to form a metal-hydride species.

-

Condensation: The in situ-generated aldehyde condenses with the xylidine to form an imine, releasing a molecule of water.

-

Reduction (Hydrogen Return): The metal-hydride species reduces the imine back to the N-alkylated amine, regenerating the active catalyst for the next cycle[24].

Causality in Practice:

-

Catalyst Selection: The choice of metal and ligand is crucial for efficiency and selectivity. Earth-abundant metals like manganese and nickel have emerged as sustainable alternatives to precious metals like ruthenium and iridium[21][23].

-

Reaction Conditions: These reactions are typically performed at elevated temperatures (80-150 °C) to drive the catalytic cycle.

-

Green Chemistry: The high atom economy and use of benign alcohols as alkylating agents make this a highly attractive method from an environmental perspective.

Diagram: Borrowing Hydrogen Catalytic Cycle

Caption: The atom-economical "Borrowing Hydrogen" cycle for N-alkylation with alcohols.

Buchwald-Hartwig Amination

While primarily known for forming aryl-nitrogen bonds, the Buchwald-Hartwig amination is the gold standard for C-N cross-coupling and provides a powerful, albeit mechanistically distinct, route to complex aniline derivatives[25][26][27]. It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.

Mechanism: The catalytic cycle involves a Pd(0)/Pd(II) redox couple:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The xylidine coordinates to the palladium center, and a base removes a proton from the nitrogen to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst[25][26].

Causality in Practice:

-

Ligand is Key: The reaction's success hinges on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. Sterically hindered biarylphosphine ligands are commonly employed[28].

-

Substrate Scope: This method has an exceptionally broad substrate scope and functional group tolerance, making it invaluable in complex molecule synthesis[28][29].

Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: The Pd(0)/Pd(II) cycle for Buchwald-Hartwig C-N cross-coupling.

Comparative Analysis and Data

The selection of an N-alkylation strategy requires a careful balancing of factors. The following tables provide a comparative overview of the primary methods and representative catalytic data.

Table 1: Comparison of N-Alkylation Mechanisms

| Feature | Direct SN2 Alkylation | Reductive Amination | Borrowing Hydrogen | Buchwald-Hartwig Amination |

| Alkylating Agent | Alkyl Halides, Sulfonates | Aldehydes, Ketones | Alcohols | Aryl Halides, Triflates |

| Key Advantage | Simplicity, low cost | Excellent selectivity, avoids over-alkylation | High atom economy, green | Broadest scope, high functional group tolerance |

| Key Limitation | Over-alkylation, steric hindrance, waste salts | Requires carbonyl compound | High temperatures, catalyst cost | Precious metal catalyst, not for simple alkyl groups |

| Primary Byproduct | Halide Salt | Water | Water | Halide Salt |

| Typical Conditions | Base (e.g., K₂CO₃), solvent (e.g., DMF, MeCN) | Mild reducing agent (e.g., NaBH(OAc)₃), DCE | Metal catalyst, 80-150 °C | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) |

Table 2: Representative Catalytic Systems for N-Alkylation of Anilines with Alcohols (Borrowing Hydrogen)

| Catalyst System | Amine | Alcohol | Temp (°C) | Yield (%) | Reference |

| Mn-Pincer Complex | Substituted Anilines | Benzyl Alcohol | 80-100 | 80-90 | [21] |

| NiBr₂ / 1,10-phenanthroline | Aniline | Benzyl Alcohol | 130 | >95 | [23] |

| [RuCl₂(p-cymene)]₂ / dppf | Aniline | Carbohydrate Alcohol | 140 | High | [22] |

Experimental Protocols: Self-Validating Systems

The following protocols are presented as robust starting points for laboratory execution, incorporating best practices for reaction setup, monitoring, and purification.

Protocol 1: SN2 N-Alkylation of 2,6-Xylidine Derivative (Lidocaine Synthesis Step)

This protocol is adapted from the well-established synthesis of Lidocaine, illustrating the alkylation of an intermediate amide[10][12].

Reaction: N-(2,6-Dimethylphenyl)chloroacetamide + Diethylamine → Lidocaine

-

Reaction Setup: To a 50-mL round-bottom flask, add the crude N-(2,6-dimethylphenyl)chloroacetamide (1.0 eq). Add toluene (approx. 10 mL per gram of amide) as the solvent.

-

Reagent Addition: Add diethylamine (2.5-3.0 eq). The large excess serves as both the nucleophile and the base to neutralize the HCl byproduct, and it helps drive the reaction to completion.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloroacetamide is consumed (typically 4-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) to remove diethylamine hydrochloride and excess diethylamine. Extract the aqueous layers with a small amount of toluene.

-

Purification: The combined organic layers can be concentrated under reduced pressure. The crude product is often of sufficient purity for many applications but can be further purified by recrystallization from a suitable solvent like hexane or by conversion to its hydrochloride salt.

Protocol 2: Nickel-Catalyzed N-Alkylation with an Alcohol (Borrowing Hydrogen)

This protocol is based on the efficient nickel-catalyzed methodology developed for anilines[23].

Reaction: 2,6-Xylidine + Benzyl Alcohol → N-Benzyl-2,6-dimethylaniline

-

Inert Atmosphere: In an oven-dried Schlenk tube under an argon atmosphere, add NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), and t-BuOK (1.2 eq).

-

Reagent Addition: Add 2,6-xylidine (1.0 eq), benzyl alcohol (1.2 eq), and anhydrous toluene as the solvent (to achieve approx. 0.5 M concentration of the xylidine).

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC by periodically taking aliquots under an argon blanket.

-

Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Wash the filtrate with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzylated product.

Conclusion and Future Outlook

The N-alkylation of xylidines has evolved from classical SN2 reactions to highly sophisticated and sustainable catalytic methods. While direct alkylation remains useful for specific industrial applications, modern approaches like reductive amination and borrowing hydrogen catalysis offer far superior control, selectivity, and environmental credentials, making them indispensable tools for research and development. The ongoing development of catalysts based on earth-abundant metals promises to make these advanced transformations even more accessible and cost-effective. For the modern chemist, a thorough understanding of the mechanistic underpinnings of each method is paramount to rationally designing syntheses that are not only efficient and high-yielding but also inherently safer and more sustainable.

References

- Bayguzina, A. R., & Khusnutdinov, R. (2021). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry. (Semantic Scholar)

-

Kallmeier, F., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

-

Tsuge, K., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. [Link]

-

Mondal, B., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]

-

TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress. [Link]

-

ResearchGate. (2025). Catalytic N-Alkylation of Anilines. ResearchGate Publication. [Link]

-

Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Unknown. (n.d.). The 2-Step Synthesis of Lidocaine Review. Course Hero. [Link]

-

Chemistry Connected. (n.d.). Amide Formation Part 2: Preparation of Lidocaine Lab Report. Chemistry Connected. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Idzik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

-

Journal of Chemical Education. (1981). The Preparation of Lidocaine. ACS Publications. [Link]

-

Wikipedia. (n.d.). 2,6-Xylidine. Wikipedia. [Link]

-

SFA ScholarWorks. (2012). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Stephen F. Austin State University. [Link]

-

Wang, C., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Organic & Biomolecular Chemistry. [Link]

-

Jin, S., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society. [Link]

- Google Patents. (2021). Synthesis method of lidocaine.

-

MAK Commission. (2023). Xylidine isomers (2,3-xylidine, 2,5-xylidine, 3,4-xylidine, 3,5-xylidine). MAK Collection for Occupational Health and Safety. [Link]

-

Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Wiley Online Library. [Link]

-

Molecules. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]

-

Wikipedia. (n.d.). 2,4-Xylidine. Wikipedia. [Link]

-

PubChem. (n.d.). Xylidine. National Center for Biotechnology Information. [Link]

-

Unknown. (n.d.). Alkyl Halides. Course Document. [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the N-alkylation reaction. ResearchGate. [Link]

-

Tetrahedron. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][20][21]naphthyrin-5(6H)-one. Elsevier. [Link]

-

ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Molecules. (2018). N-Dealkylation of Amines. MDPI. [Link]

-

Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

-

Catalysts. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

-

Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters. [Link]

-

Journal of Medicinal Chemistry. (2007). dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. ACS Publications. [Link]

-

Singh, U., et al. (2018). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect. [Link]

Sources

- 1. 2,6-Xylidine - Wikipedia [en.wikipedia.org]

- 2. 2,4-Xylidine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 6. crab.rutgers.edu [crab.rutgers.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. chemistryconnected.com [chemistryconnected.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]

- 14. organicreactions.org [organicreactions.org]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 28. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

A Researcher's Guide to the Procurement and Quality Validation of N-Ethyl-2,3-dimethylaniline for Drug Development and Synthesis

Abstract